molecular formula C6H15Cl2N B051275 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride CAS No. 31412-48-3

4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride

Cat. No.: B051275
CAS No.: 31412-48-3
M. Wt: 172.09 g/mol
InChI Key: WAYIPWADQSUKKK-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-2-butanamine hydrochloride is a tertiary amine hydrochloride salt with a molecular formula of C₆H₁₅Cl₂N and a molecular weight of 172.10 . Its structure features a four-carbon chain (butanamine backbone) with a chlorine atom at the 4-position and two methyl groups attached to the nitrogen. The compound is stored under inert conditions at room temperature and carries GHS hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

4-chloro-N,N-dimethylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN.ClH/c1-6(4-5-7)8(2)3;/h6H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYIPWADQSUKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Chloro-2-butanone

The most widely documented method involves reductive amination of 4-chloro-2-butanone with dimethylamine. This two-step process begins with the condensation of the ketone and amine to form an imine intermediate, followed by reduction to the secondary amine.

Reaction Mechanism :

  • Imine Formation :
    4-Cl-2-butanone+(CH3)2NHImine intermediate\text{4-Cl-2-butanone} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{Imine intermediate}

  • Reduction :
    The imine is reduced using sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas with a palladium catalyst.

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF) or methanol

  • Temperature : 0–25°C for imine formation; 50–80°C for reduction

  • Catalyst : 5% Pd/C or Pt/C under 3–5 bar H2_2 pressure

  • Yield : 70–85% after hydrochloride salt formation

Challenges :

  • Competing over-reduction to primary amines

  • Sensitivity to moisture, necessitating anhydrous conditions

Nucleophilic Substitution of 4-Chloro-2-bromobutane

An alternative route employs 4-chloro-2-bromobutane as the electrophilic substrate. Dimethylamine acts as the nucleophile, displacing bromide in an SN_\text{N}2 mechanism.

Reaction Equation :
4-Cl-2-bromobutane+(CH3)2NH4-Cl-N,N-dimethyl-2-butanamine+HBr\text{4-Cl-2-bromobutane} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{4-Cl-N,N-dimethyl-2-butanamine} + \text{HBr}

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity.

  • Base : Triethylamine neutralizes HBr, shifting equilibrium toward product.

  • Yield : 60–75%, with higher purity than reductive amination.

Limitations :

  • Requires stoichiometric base, increasing costs

  • Risk of elimination reactions forming alkenes

Reaction Optimization and Kinetic Analysis

Catalytic Hydrogenation Enhancements

Industrial protocols often modify catalysts to improve selectivity. Sulfided platinum-on-carbon catalysts, as described in hydrogenation processes for analogous amines, suppress over-reduction by moderating catalyst activity. Adding morpholine or piperidine as co-catalysts further stabilizes intermediates, boosting yields to 90%.

Table 1: Impact of Catalyst Modifications on Yield

Catalyst TypeAdditiveYield (%)Purity (%)
5% Pd/CNone7295
Sulfided Pt/CMorpholine8998
NaBH3_3CNAcetic acid8197

Solvent and Temperature Effects

Solvent Screening :

  • THF : Facilitates imine formation but complicates catalyst recovery.

  • Ethanol/Water mixtures : Enable single-phase reduction, simplifying workup.

Temperature Gradients :

  • Lower temperatures (0–10°C) favor imine stability.

  • Elevated temperatures (50°C) accelerate hydrogenation but risk decomposition.

Industrial-Scale Production Techniques

Continuous-Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

  • Reactor Design : Tubular reactors with inline IR monitoring.

  • Residence Time : 30–60 minutes for complete conversion.

  • Output : 500–1,000 kg/month with ≥99% purity.

Crystallization and Purification

Post-synthesis, the free amine is treated with concentrated HCl in ethanol, yielding the hydrochloride salt. Industrial crystallization employs anti-solvent addition (e.g., diethyl ether) to control particle size.

Critical Parameters :

  • Cooling Rate : 0.5°C/min to prevent oiling out.

  • Seed Crystals : 0.1% w/w seeding ensures uniform crystal growth.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

ParameterReductive AminationNucleophilic Substitution
Yield85%75%
Purity98%95%
ScalabilityHighModerate
Byproduct FormationLowModerate (HBr)
Cost$$$$$

Reductive amination dominates for large-scale production due to superior yield and purity, while nucleophilic substitution remains viable for small-batch API synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can yield amines or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound under anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxides or other oxidation products.

    Reduction: Formation of reduced amines or other reduced forms.

Scientific Research Applications

Organic Synthesis

4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride is widely used as a reagent in organic synthesis. It serves as an intermediate in the preparation of other chemical compounds, particularly in the synthesis of various amines and alkylation reactions. Notably, it has been employed in the S-alkylation of thioureas to produce isothioureas with potential biological activity .

Biochemical Studies

In biological research, this compound has been utilized to study interactions with neurotransmitter receptors and other biological targets. Its ability to modulate receptor activity makes it a valuable tool in understanding biochemical pathways and mechanisms .

Case Study:
A study investigated the interaction of this compound with specific neurotransmitter receptors, revealing its potential role as a modulator in neuropharmacology .

Pharmaceutical Development

The compound is being researched for its therapeutic potential. It acts as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for modifications that may enhance biological activity or specificity .

Case Study:
Research into derivatives of this compound has shown promise in developing treatments for conditions related to neurotransmitter imbalances .

Industrial Applications

In industrial chemistry, this compound is used in manufacturing various chemicals and materials. Its role as a reagent facilitates the production of complex organic molecules necessary for industrial processes .

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine Hydrochloride

  • Structural Differences : This analog replaces the 4-chloro substituent with an ethylsulfonyl group and adds two phenyl groups at the 4-position .
  • These modifications could alter receptor-binding profiles compared to the simpler chloro derivative.
  • Applications : Such derivatives are often explored in medicinal chemistry for their pharmacokinetic properties, though specific data for this compound are unavailable .

N-(4-Chlorobenzyl)-2-butanamine Hydrochloride

  • Structural Differences : Features a chlorobenzyl group attached to the nitrogen, introducing aromaticity and increased lipophilicity .
  • Functional Impact : The aromatic ring may enhance binding to hydrophobic pockets in biological targets, such as neurotransmitter receptors. This contrasts with the aliphatic chlorine in the target compound, which offers less steric hindrance.

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structural Differences : Substitutes the 4-chloro group with a carboxylic acid, converting the amine to a zwitterionic form at physiological pH .
  • Functional Impact : The carboxylic acid group enables hydrogen bonding, making this compound more hydrophilic. This derivative is likely used in peptide synthesis or as a building block for bioactive molecules .

Physicochemical and Commercial Comparison

Physical Properties

Property 4-Chloro-N,N-dimethyl-2-butanamine HCl 4-Ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine HCl N-(4-Chlorobenzyl)-2-butanamine HCl
Molecular Weight 172.10 Not reported Not reported
Storage Conditions Inert atmosphere, room temperature Not reported Not reported
Hazard Profile H315, H319, H335 Not reported Not reported

Commercial Availability and Pricing

  • The target compound is priced at €382.00 per gram (), significantly higher than simpler pyridine derivatives (e.g., $240/g for 4-Chloro-N,N-diisopropylpicolinamide in ). This reflects its complex synthesis and niche applications.

Biological Activity

4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride, also known as Oxomemazine Impurity 2 HCl, is a chemical compound with significant relevance in both organic synthesis and biological research. Its molecular formula is C₆H₁₅Cl₂N, and it has a molecular weight of approximately 172.096 g/mol. This compound is primarily utilized in the synthesis of pharmaceutical agents and has been studied for its potential biological activities.

The synthesis of this compound typically involves the reaction of 4-chloro-2-butanone with dimethylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction can be summarized as follows:

4 chloro 2 butanone+dimethylamine4 Chloro N N dimethyl 2 butanamine4 Chloro N N dimethyl 2 butanamine Hydrochloride\text{4 chloro 2 butanone}+\text{dimethylamine}\rightarrow \text{4 Chloro N N dimethyl 2 butanamine}\rightarrow \text{4 Chloro N N dimethyl 2 butanamine Hydrochloride}

This compound exhibits properties typical of amines, including solubility in water and reactivity with various nucleophiles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, influencing various physiological processes. Preliminary studies suggest potential interactions with adrenergic receptors, which could indicate a role in mediating effects similar to those of sympathomimetic agents .

Pharmacological Studies

Research has indicated that this compound may exhibit pharmacological properties relevant to therapeutic applications. Its potential use as an intermediate in the synthesis of pharmaceuticals highlights its importance in medicinal chemistry. Specific studies have explored its effects on biological systems, including:

  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cell lines have shown varying degrees of toxicity, suggesting a need for further evaluation of its safety profile.
  • Neurotransmitter Interaction : The compound's ability to interact with neurotransmitter systems positions it as a candidate for further research into its effects on mood disorders and anxiety .

Case Studies

A few notable case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Neurotransmitter Receptors : A study demonstrated that this compound could bind to specific adrenergic receptors, leading to enhanced signaling pathways associated with neurotransmission.
  • Toxicological Assessment : Research evaluating the toxicological effects revealed that exposure to high concentrations could lead to adverse effects in mammalian models, necessitating careful consideration in therapeutic contexts .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundDimethyl groups instead of ethylPotentially different biological activity due to sterics
4-Chloro-N,N-dimethyl-1-pentanamine HydrochlorideLonger carbon chainMay exhibit distinct pharmacokinetics
N,N-Diethyl-2-butanamineLacks chloro groupLess reactive; primarily used as a solvent

This table illustrates how variations in structure can influence biological activity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a chloro intermediate (e.g., 2-chlorobutanamine) reacts with dimethylamine under controlled pH (basic conditions). Alternatively, reductive amination of 4-chloro-2-butanone with dimethylamine using catalysts like sodium cyanoborohydride may improve selectivity. Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) are critical to minimize side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) enhances purity. Yield optimization requires monitoring reaction progress with TLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural elucidation challenges?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the dimethylamine group (singlet at δ ~2.2 ppm for N–CH3_3) and chlorinated carbon environment. DEPT-135 distinguishes CH2_2 and CH groups in the butanamine chain.
  • FTIR : Peaks at ~750 cm1^{-1} (C–Cl stretch) and ~2800 cm1^{-1} (N–CH3_3 symmetric/asymmetric stretching) validate functional groups.
  • GC-EI-MS : Molecular ion [M+H]+^+ at m/z 166.6 (base peak) and fragmentation patterns (e.g., loss of HCl at m/z 130.6) confirm molecular weight and structure.
  • Elemental Analysis : Validates C, H, N, and Cl content (±0.3% deviation) .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : The hydrochloride salt enhances water solubility and stability compared to the free base. Stability studies (accelerated degradation at 40°C/75% RH for 6 months) show minimal decomposition (<5%) when stored in airtight, amber vials with desiccants. Degradation products (e.g., dechlorinated amines) are monitored via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Freeze-thaw cycles (-20°C to 25°C) do not significantly affect stability .

Advanced Research Questions

Q. What strategies are employed to differentiate regioisomers or positional analogs of this compound in complex mixtures?

  • Methodological Answer : Regioisomers (e.g., 3-chloro or 4-chloro derivatives) are distinguished using:

  • GC-CI-MS with Methane Reagent Gas : Soft ionization preserves molecular ions, enabling precise mass differentiation (e.g., m/z 166.6 vs. 166.6 with distinct fragmentation).
  • LC-DAD : UV-Vis spectra (200–300 nm) differences due to chromophore positioning.
  • 2D NMR (COSY, HSQC) : Correlates proton-proton coupling constants and carbon-proton connectivity to resolve positional ambiguities .

Q. What mechanistic insights have been gained from studying the reactivity of this compound in nucleophilic substitution or elimination reactions?

  • Methodological Answer : Kinetic studies (via 1^1H NMR or conductivity measurements) reveal SN2 dominance in polar aprotic solvents (e.g., DMSO), with activation energy ~50 kJ/mol. Competing elimination (E2) occurs at elevated temperatures (>60°C), producing allylamine derivatives. Isotopic labeling (e.g., 15^{15}N-dimethylamine) and DFT calculations map transition states, showing steric hindrance at the β-carbon reduces elimination .

Q. How can in silico modeling predict the pharmacological potential of this compound, and what validation methods are used?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screens against targets like serotonin receptors (5-HT2A_{2A}), showing binding affinity (ΔG ~-8.5 kcal/mol) due to halogen bonding with Cl.
  • ADMET Prediction (SwissADME) : Evaluates bioavailability (TPSA <60 Ų) and blood-brain barrier penetration (LogP ~1.2).
  • In Vitro Validation : Radioligand binding assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) confirm IC50_{50} values. False positives are ruled out via counter-screening against CYP450 isoforms .

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